4-(2-Methylpyridin-4-yl)morpholine
Description
4-(2-Methylpyridin-4-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a morpholine moiety at the 4-position. Key properties, such as solubility and reactivity, are influenced by the methyl group’s steric effects and the morpholine’s electron-rich nitrogen-oxygen ring .
Properties
IUPAC Name |
4-(2-methylpyridin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-8-10(2-3-11-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAQXSNJXIDHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 2-methylpyridine with morpholine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized derivatives of this compound .
Scientific Research Applications
4-(2-Methylpyridin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-(2-Methylpyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or receptors, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical differences between 4-(2-Methylpyridin-4-yl)morpholine and related morpholine-containing compounds:
Key Observations
- Thiazole- or quinoline-based analogs (e.g., compounds in ) demonstrate expanded aromatic systems, enhancing π-π stacking in biological targets .
- Halogen substitutions (e.g., Cl, Br) in analogs like VPC-14449 or 4-(4,6-Dichloropyrimidin-2-yl)morpholine enhance reactivity in cross-coupling reactions .
Physicochemical Properties :
- The melting point of 4-(Pyridin-4-yl)morpholine (101–103°C) suggests that the target compound may have a similar or higher range due to improved crystal packing from the methyl group .
- Morpholine’s oxygen and nitrogen atoms contribute to hydrogen-bonding capacity, influencing solubility and bioavailability across all analogs .
Research Implications and Gaps
- Biological Activity : While morpholine derivatives are associated with antimicrobial and anti-inflammatory activities (), the target compound’s methyl group could modulate target selectivity. Further in vitro studies are needed.
- Stability Data : Thermal and photostability data for this compound are absent in the evidence; extrapolation from analogs suggests moderate stability under standard conditions.
Biological Activity
4-(2-Methylpyridin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine ring substituted with a 2-methylpyridine moiety. This specific substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound in research and development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:
| Bacterial Strain | MIC (µM) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
This compound's bactericidal action is attributed to its interference with protein synthesis pathways and the inhibition of peptidoglycan production in bacterial cell walls .
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can act as a ligand for specific receptors involved in cancer cell signaling pathways. For instance, it has been found to inhibit the B-cell lymphoma 6 (BCL6) transcriptional repressor, which plays a critical role in diffuse large B-cell lymphoma (DLBCL):
| Compound | IC50 (nM) | Cell Type |
|---|---|---|
| This compound | 10.7 | DLBCL cells |
| CCT373567 | 12.5 | DLBCL cells |
The compound's mechanism involves binding to the BCL6 protein, leading to altered cellular signaling and reduced proliferation of cancer cells .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Ligand Binding : The compound acts as a ligand that binds to various receptors or enzymes, modulating their activity.
- Enzyme Inhibition : It inhibits key enzymes involved in critical pathways such as protein synthesis and cell proliferation.
- Cell Signaling Modulation : By interacting with transcription factors like BCL6, it alters gene expression related to cancer progression.
In Vivo Studies
Recent pharmacokinetic studies conducted on Balb/C mice have provided insights into the bioavailability and efficacy of this compound:
- Dosing : Administered at doses of 1 mg/kg (intravenous) and 5 mg/kg (oral).
- Bioavailability : The oral bioavailability was found to be approximately 21%, indicating challenges in absorption compared to other compounds.
- Half-Life : The compound exhibited a half-life of approximately 1.12 hours, suggesting moderate retention in systemic circulation .
These findings highlight the need for further optimization to enhance bioavailability and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
